4-(2-Chloroethyl)benzaldehyde
Overview
Description
4-(2-Chloroethyl)benzaldehyde is an organic compound with the chemical formula C9H9ClO . It is a colorless to pale yellow liquid with a strong aroma, similar to aromatic ketones . It is easily soluble in ethanol, ether, and chloroform at room temperature, and slightly soluble in water . This compound is widely used in the pharmaceutical and cosmetic industries .
Synthesis Analysis
This compound is prepared by the reaction of symmetrical dichloroethane and benzaldehyde in aqueous sodium hydroxide solution . During the reaction, the symmetrical dichloroethane is slowly added dropwise to the benzaldehyde solution, and the temperature and stirring are controlled to make the reaction proceed smoothly . After completion of the reaction, purification is carried out by distillation to obtain this compound .
Molecular Structure Analysis
The molecular formula of this compound is C9H9ClO . The molecule contains a total of 22 bonds, including 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 secondary amine (aromatic) .
Chemical Reactions Analysis
In the synthesis of hydrazone derivatives from 4-(2-Chloroethyl)semicarbazide, the hydrazone compounds are benzaldehyde . The reaction products (CSSB-1 and CSSB-2) have an XCH2CH2 group capable of HX elimination reactions (HX = HCl, HBr) and the formation of pending vinyl .
Physical and Chemical Properties Analysis
The molar mass of this compound is 168.62 g/mol . The density is predicted to be 1.160±0.06 g/cm3, and the boiling point is predicted to be 282.8±15.0 °C .
Scientific Research Applications
Cytotoxic Effects in Cancer Research
A study conducted by Sâmia et al. (2019) explored the cytotoxic effects of compounds derived from nitrogen-mustard, including 4-(2-Chloroethyl)benzaldehyde derivatives. These compounds were assessed for their potential as anti-melanoma drug candidates. Particularly, one of the derivatives showed selective cytotoxicity towards melanoma cells without affecting non-malignant human endothelial cells, indicating its potential in cancer therapy (Sâmia et al., 2019).
Catalysis and Chemical Synthesis
Research by Sharma et al. (2012) highlighted the application of sulfated Ti-SBA-15 catalysts in the oxidation of benzyl alcohol to benzaldehyde, a key intermediate in various industries. This process demonstrated a significant increase in oxidative properties, contributing to more efficient chemical synthesis (Sharma et al., 2012).
Mechanism of Action
The prodrug CMDA is converted to the cytotoxic parent drug 4-[(2-Chloroethyl)[2-(mesyloxy)ethyl]amino]benzoic acid, which was found to be most effective in vivo in ADEPT experimental models, leading to complete regressions in transplanted human tumor xenografts that were resistant to all conventional cytotoxic agents .
Safety and Hazards
4-(2-Chloroethyl)benzaldehyde is an organic compound, which has certain toxicity to the human body . It is advised to wear appropriate personal protective equipment, including gloves, glasses, and lab coats, when operating . Avoid breathing its vapors and contact with skin, eyes, or clothing . It should be stored in a closed container, away from oxidants and fire sources . In case of poisoning or contact discomfort, seek medical attention .
Properties
IUPAC Name |
4-(2-chloroethyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAAKRQPQKJMHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571028 | |
Record name | 4-(2-Chloroethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103076-33-1 | |
Record name | 4-(2-Chloroethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(2-chloroethyl)benzaldehyde contribute to the enhanced antimicrobial activity of the synthesized chitosan derivatives?
A: While the provided research doesn't delve into the specific mechanism of action, it suggests that the enhanced antimicrobial activity of chitosan derivatives incorporating this compound stems from their improved solubility. [, ] The presence of the aromatic aldehyde moiety likely increases the hydrophobicity of the chitosan backbone, promoting better interaction with bacterial cell membranes. This improved interaction could lead to increased disruption of the membrane integrity, ultimately resulting in bacterial cell death. Further research is needed to confirm this hypothesis and fully elucidate the mechanism of action.
Q2: Are there any potential applications of these modified chitosan derivatives beyond the ones mentioned in the research?
A: While the research focuses on the antimicrobial potential of these novel chitosan derivatives, their improved solubility opens avenues for exploration in various fields. [] Potential applications include:
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